GPI-1046

Description

Properties

IUPAC Name |

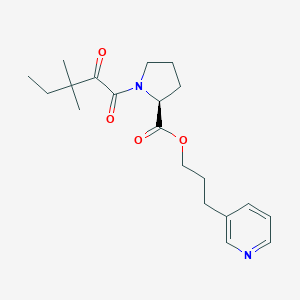

3-pyridin-3-ylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-4-20(2,3)17(23)18(24)22-12-6-10-16(22)19(25)26-13-7-9-15-8-5-11-21-14-15/h5,8,11,14,16H,4,6-7,9-10,12-13H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAHHWOPVDDWHD-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OCCCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OCCCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332191 | |

| Record name | gpi-1046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186452-09-5 | |

| Record name | gpi-1046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Neurotrophic Agent GPI-1046: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1046, a non-immunosuppressive ligand of the FK506 binding protein (FKBP), has emerged as a compound of significant interest in the field of neurodegenerative disease research. Its ability to promote neuronal growth and survival, independent of the immunosuppressive effects associated with related compounds like FK506, has positioned it as a potential therapeutic agent for conditions such as Parkinson's disease and peripheral nerve damage. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and pathways.

Core Mechanism of Action: A Neurotrophic Immunophilin Ligand

This compound is a synthetic small molecule designed to interact with immunophilins, a class of proteins that bind to immunosuppressive drugs. Specifically, this compound is reported to bind to the 12-kDa FK506-binding protein (FKBP-12)[1][2]. Unlike the complex formed between FK506 and FKBP-12, the this compound/FKBP-12 complex does not inhibit the phosphatase activity of calcineurin[1]. This crucial difference means that this compound does not exert the immunosuppressive effects seen with FK506, making it a more targeted agent for neurological applications.

The primary therapeutic action of this compound stems from its potent neurotrophic properties. It has been shown to elicit neurite outgrowth from sensory neuronal cultures with picomolar potency, and its maximal effects are comparable to those of nerve growth factor (NGF)[1][2]. In vivo studies have demonstrated its capacity to stimulate the regeneration of lesioned sciatic nerve axons and enhance myelination. Furthermore, in models of Parkinson's disease, this compound has been shown to induce regenerative sprouting from spared nigrostriatal dopaminergic neurons.

However, it is important to note that there are conflicting reports regarding the binding affinity of this compound for FKBP-12. While initial studies reported a nanomolar affinity, subsequent research has suggested a much weaker, micromolar interaction. Some studies have even questioned whether the neurotrophic effects are entirely dependent on FKBP-12 binding. This has led to the hypothesis that other FKBPs or alternative, yet-to-be-identified, pathways may be involved in mediating the neurotrophic response.

Signaling Pathways

The precise signaling cascade initiated by this compound that culminates in its neurotrophic and neuroprotective effects is an area of active investigation. The available evidence points to several interconnected pathways.

FKBP-12 Dependent Pathway (Putative)

The initially proposed mechanism involves the binding of this compound to FKBP-12. This interaction is thought to modulate downstream signaling pathways that promote neuronal survival and growth. However, given the controversy surrounding the binding affinity, this pathway's exact contribution remains to be fully elucidated.

Caption: Putative FKBP-12 dependent signaling pathway of this compound.

Calcineurin-Independent Neurotrophism

A key feature of this compound is its lack of calcineurin inhibition. This distinguishes it from immunosuppressants like FK506. The neurotrophic effects are therefore mediated through a calcineurin-independent mechanism.

Caption: Comparison of FK506 and this compound pathways relative to calcineurin.

Modulation of Neurotrophic Factor Signaling and Other Pathways

Research suggests that this compound may exert its effects by activating endogenous neurotrophic factor signaling. Studies have shown that both FK506 and this compound can significantly increase the content of glial cell line-derived neurotrophic factor (GDNF) in the substantia nigra. This suggests that the neurotrophic-like activity of immunophilin ligands may be dependent on the activation of neurotrophic factors like GDNF and brain-derived neurotrophic factor (BDNF).

Furthermore, this compound has been found to up-regulate the expression of presenilin-1 (PS-1) mRNA and protein. This is significant as PS-1 is implicated in controlling NMDA-receptor function, and this compound treatment has been shown to restore NMDA-mediated synaptic transmission in lesioned rats.

In models of HIV-1 Tat- and gp120-induced neurotoxicity, this compound has demonstrated neuroprotective effects, partially by mitigating oxidative stress. It has also been shown to modulate store-operated calcium entry in dorsal root ganglia, protecting them from gp120-induced axonal injury.

Caption: Overview of additional signaling pathways influenced by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Neurotrophic Activity of this compound

| Assay | Cell Type | Parameter | This compound Concentration | Result | Reference |

| Neurite Outgrowth | Chicken Sensory Ganglia | EC50 | 58 pM | 50% of maximal stimulation | |

| Neurite Outgrowth | Chicken Sensory Ganglia | Onset of Action | 1 pM | Significant enhancement | |

| FKBP-12 Rotamase Inhibition | Purified FKBP-12 | Ki | ~7.5 nM | Inhibition of rotamase activity | |

| Calcineurin Inhibition | Purified Calcineurin-FKBP-12 | - | Up to 10 µM | No inhibition |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Toxin/Injury | Treatment Regimen | Outcome Measure | Result | Reference |

| Mouse Sciatic Nerve Crush | Crush Injury | 3 or 10 mg/kg s.c. daily for 18 days | Myelin Levels | 7- to 8-fold increase vs. vehicle | |

| Mouse Model of Parkinson's Disease | MPTP | 4 mg/kg (concurrent dosing) | Striatal TH-positive processes | >2-fold increase vs. MPTP/vehicle | |

| Rat Model of Parkinson's Disease | 6-OHDA | 10 mg/kg s.c. daily for 14 days (delayed) | Striatal TH fiber density | Significant increase vs. vehicle | |

| Rat Model of Serotonin Neuron Damage | PCA | 3 days prior, 14 days post-lesion | Serotonin-positive fiber density | 2-fold increase vs. PCA/vehicle |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Neurite Outgrowth Assay in Chick Dorsal Root Ganglia (DRG)

This assay is a fundamental method for assessing the neurotrophic potential of compounds.

Caption: Workflow for the chick DRG neurite outgrowth assay.

Detailed Methodology:

-

DRG Isolation: Dorsal root ganglia are dissected from chick embryos (e.g., E9-E10).

-

Explant Culture: The isolated ganglia are placed as explants in a suitable culture matrix, such as Matrigel or collagen, on culture plates.

-

Treatment: this compound is added to the culture medium at a range of concentrations (e.g., picomolar to nanomolar).

-

Incubation: The cultures are incubated for a defined period, typically 48 hours, to allow for neurite extension.

-

Fixation and Staining: The cultures are fixed (e.g., with paraformaldehyde) and neurites are visualized, often by immunostaining for neuronal markers like β-III tubulin.

-

Quantification: Neurite outgrowth is quantified by measuring parameters such as the number of neurites per explant, the length of the longest neurite, or the total neurite length using imaging software.

FKBP-12 Rotamase Activity Assay

This assay measures the ability of a compound to inhibit the peptidyl-prolyl isomerase (rotamase) activity of FKBP-12.

Detailed Methodology:

-

Substrate Preparation: A synthetic peptide substrate containing a cis-proline bond is used.

-

Enzyme Reaction: The assay is initiated by adding purified recombinant FKBP-12 to the substrate in a suitable buffer. The conversion of the cis to the trans isomeric form of the peptide is monitored.

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on the rate of isomerization.

-

Detection: The change in isomerization can be detected spectrophotometrically, often by coupling the reaction to a chymotrypsin cleavage step that only acts on the trans-isomer.

-

Data Analysis: The inhibition constant (Ki) is calculated from the dose-response curve.

In Vivo Models of Neurodegeneration

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease:

Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.

Detailed Methodology:

-

Lesion Induction: Adult rats receive a unilateral stereotaxic injection of 6-OHDA into the substantia nigra or the medial forebrain bundle to selectively destroy dopaminergic neurons.

-

Treatment: this compound is administered, typically via subcutaneous injection, at a specific dose and for a defined duration. Treatment can be initiated before, during, or after the 6-OHDA lesion to assess neuroprotective or neurorestorative effects.

-

Behavioral Assessment: Functional recovery is assessed using behavioral tests such as the amphetamine- or apomorphine-induced rotation test, which measures the motor asymmetry resulting from the unilateral dopamine depletion.

-

Histological Analysis: After the treatment period, the animals are sacrificed, and their brains are processed for immunohistochemical analysis. The density of tyrosine hydroxylase (TH)-positive fibers in the striatum and the number of surviving dopaminergic neurons in the substantia nigra are quantified to assess the extent of neuroprotection or regeneration.

Clinical Development and Future Directions

Despite the promising preclinical data, there is a notable lack of extensive clinical trial information specifically for this compound in neurodegenerative diseases like Parkinson's. While the compound showed early promise, its clinical development appears to have stalled, and it has not progressed to late-stage clinical trials for these indications. The reasons for this are not definitively in the public domain but could be related to the conflicting data on its primary target engagement, its efficacy in primate models which did not replicate the positive results seen in rodents, or other pharmacokinetic or safety concerns.

The exploration of non-immunosuppressive immunophilin ligands continues to be an area of interest in the quest for disease-modifying therapies for neurodegenerative disorders. The story of this compound underscores the complexities of translating preclinical findings into clinical success and highlights the importance of a thorough understanding of a drug's mechanism of action, including target engagement and downstream signaling pathways. Future research in this area will likely focus on developing compounds with more definitive target engagement and a clearer understanding of the molecular pathways that drive their neurotrophic effects.

References

GPI-1046: A Non-Immunosuppressive Immunophilin Ligand with Neurotrophic Potential

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Immunophilins are a class of proteins that serve as intracellular receptors for immunosuppressive drugs such as cyclosporin A and FK506. The complex formed by the drug and the immunophilin is responsible for the immunosuppressive effects, primarily through the inhibition of calcineurin. However, the discovery that non-immunosuppressive ligands of these proteins can retain neurotrophic properties has opened new avenues for therapeutic development in neurology.

GPI-1046, with the chemical name 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, emerged from this research as a potent, small-molecule ligand of FKBP12 with promising neuroregenerative and neuroprotective effects. This document serves as a technical resource for researchers and drug development professionals, consolidating the key data and methodologies associated with the preclinical evaluation of this compound.

Mechanism of Action

The primary mechanism of action of this compound involves its binding to the immunophilin FKBP12. Unlike immunosuppressive ligands, the this compound/FKBP12 complex does not inhibit calcineurin, a key enzyme in the T-cell activation pathway. This selectivity is crucial to its non-immunosuppressive profile.

The neurotrophic effects of this compound are believed to be mediated through several pathways:

-

Direct FKBP12-Mediated Effects: The binding of this compound to FKBP12 is thought to induce conformational changes that promote neuronal growth and regeneration. While the precise downstream signaling from the this compound/FKBP12 complex is not fully elucidated, it is hypothesized to involve the modulation of signaling cascades related to neurite outgrowth and cell survival.

-

Upregulation of Glutamate Transporter 1 (GLT-1): Studies have shown that this compound can induce the expression of the astroglial glutamate transporter GLT-1.[1] By enhancing the clearance of extracellular glutamate, this compound may protect neurons from excitotoxicity, a common pathological mechanism in many neurodegenerative diseases.

-

Modulation of Presenilin-1 and NMDA Receptor Activity: Research indicates that this compound can upregulate the expression of presenilin-1 (PS-1).[2][3] PS-1 is known to play a role in modulating the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity. By restoring NMDA receptor-mediated synaptic transmission, this compound may contribute to functional recovery in models of neurodegeneration.[2]

-

Activation of Neurotrophic Factors: Some evidence suggests that the neurotrophic-like activity of immunophilin ligands, including this compound, may be dependent on the activation of endogenous neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF).

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type/System | Endpoint | Result | Reference |

| FKBP12 Binding | Recombinant human FKBP12 | Ki for rotamase inhibition | ≈ 7.5 nM | |

| Neurite Outgrowth | Chicken sensory ganglia | EC50 for neurite outgrowth | 58 pM | |

| Neurite Outgrowth | Chicken sensory ganglia | Onset of significant enhancement | 1 pM | |

| Calcineurin Inhibition | Purified calcineurin-FKBP-12 | Phosphatase activity | No inhibition up to 10 µM |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Animal | Treatment Regimen | Key Finding | Reference |

| Sciatic Nerve Crush | Rat | 10 mg/kg/day, s.c. | Enhanced maximal regeneration distance of motor and sensory axons. | |

| 6-OHDA Model of Parkinson's Disease | Rat | 10 mg/kg/day for 5 days | Significantly reduced duration of amphetamine-induced circling. | |

| 6-OHDA Model of Parkinson's Disease | Rat | - | Approximately 30% restoration of striatal dopamine compared to controls. | |

| MPTP Model of Parkinson's Disease | Mouse | 4 mg/kg (concurrent dosing) | More than doubled the number of spared striatal TH-positive processes. | |

| MPTP Model of Parkinson's Disease | Mouse | - | Two- to threefold higher striatal innervation densities in treated animals. |

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with this compound are not consistently available in the public literature. The following sections provide generalized methodologies for the key assays used to characterize this compound, based on standard laboratory practices and information gleaned from relevant publications.

FKBP12 Binding Assay (Competitive Inhibition of Rotamase Activity)

This assay measures the ability of a test compound to inhibit the peptidyl-prolyl isomerase (rotamase) activity of FKBP12.

-

Materials:

-

Recombinant human FKBP12

-

N-succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (substrate)

-

Chymotrypsin

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8)

-

This compound and other test compounds

-

96-well microplate reader

-

-

Procedure:

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

-

Prepare serial dilutions of this compound and control compounds.

-

In a 96-well plate, add the assay buffer, recombinant FKBP12, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate to each well.

-

Immediately after adding the substrate, add chymotrypsin to cleave the trans-isomer of the substrate as it is formed.

-

Monitor the increase in absorbance at 390 nm over time, which corresponds to the release of p-nitroaniline from the cis- to trans-isomerization of the substrate.

-

Calculate the rate of the reaction for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) and subsequently calculate the Ki (inhibition constant).

-

In Vitro Neurite Outgrowth Assay

This assay assesses the ability of this compound to promote the extension of neurites from cultured neurons.

-

Materials:

-

Dorsal root ganglia (DRG) from chick or rat embryos

-

Culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin)

-

Coating substrate (e.g., poly-L-lysine and laminin)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Immunostaining reagents (e.g., anti-β-III tubulin antibody)

-

Fluorescence microscope and image analysis software

-

-

Procedure:

-

Coat culture plates or coverslips with poly-L-lysine followed by laminin to provide an adhesive substrate for the neurons.

-

Dissect DRGs from embryos and dissociate them into single cells using enzymatic digestion (e.g., trypsin) and mechanical trituration.

-

Plate the dissociated neurons onto the coated culture surface at a desired density.

-

Allow the cells to adhere for a few hours.

-

Replace the medium with fresh medium containing various concentrations of this compound or control compounds.

-

Incubate the cultures for a defined period (e.g., 24-48 hours) to allow for neurite outgrowth.

-

Fix the cells with paraformaldehyde.

-

Perform immunocytochemistry using an antibody against a neuronal marker like β-III tubulin to visualize the neurons and their neurites.

-

Capture images using a fluorescence microscope.

-

Quantify neurite outgrowth using image analysis software to measure parameters such as the total neurite length per neuron, the number of neurites per neuron, and the length of the longest neurite.

-

Calcineurin Phosphatase Activity Assay

This assay is used to confirm that this compound does not inhibit calcineurin activity, a key characteristic of its non-immunosuppressive nature.

-

Materials:

-

Purified calcineurin

-

Calmodulin

-

FKBP12

-

A phosphopeptide substrate (e.g., RII phosphopeptide)

-

Assay buffer containing Ca2+

-

This compound and a positive control (e.g., FK506)

-

Malachite green phosphate detection solution

-

96-well microplate reader

-

-

Procedure:

-

In a 96-well plate, combine calcineurin, calmodulin, and FKBP12 in the assay buffer.

-

Add this compound or FK506 at various concentrations.

-

Pre-incubate the mixture to allow for the formation of the drug/immunophilin/calcineurin complex.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate.

-

Incubate for a specific time at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of free phosphate released using the malachite green reagent, which forms a colored complex with phosphate.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Determine the effect of this compound on calcineurin activity compared to the vehicle control and the positive control (FK506).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its evaluation.

Clinical Development Status

A comprehensive search of public clinical trial databases does not reveal any large-scale clinical trials for this compound in Parkinson's disease or other neurodegenerative conditions. Studies in non-human primate models of Parkinson's disease did not show the same regenerative effects observed in rodent models. It is possible that the development of this compound was discontinued after these preclinical findings. The name "GEN1046" appears in recent clinical trials, but this refers to a different bispecific antibody for cancer immunotherapy and is unrelated to this compound.

Conclusion

This compound stands as a significant proof-of-concept molecule in the field of non-immunosuppressive immunophilin ligands for neurodegenerative disorders. Its potent neurotrophic and neuroregenerative effects in various in vitro and rodent models highlight the therapeutic potential of targeting FKBP12 without inducing immunosuppression. The elucidation of its diverse mechanisms of action, including the upregulation of GLT-1 and modulation of presenilin-1, provides valuable insights into novel therapeutic strategies for neuronal protection and repair.

However, the lack of efficacy in primate models and the apparent absence of progression into late-stage clinical trials underscore the challenges of translating promising preclinical findings into human therapies. Despite this, the body of research surrounding this compound provides a rich resource for the continued development of next-generation neurotrophic compounds. This technical guide serves as a consolidated reference to aid researchers in building upon this foundational work.

References

- 1. Selective up-regulation of the glial Na+-dependent glutamate transporter GLT1 by a neuroimmunophilin ligand results in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Neuroprotective Landscape of GPI-1046: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the neuroprotective properties of GPI-1046, a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP12). Aimed at researchers, scientists, and drug development professionals, this document synthesizes key findings on the compound's efficacy, mechanism of action, and the experimental methodologies used to elucidate its therapeutic potential in various models of neurodegeneration.

Executive Summary

This compound has demonstrated significant neurotrophic and neuroprotective effects across a range of in vitro and in vivo models. It promotes neurite outgrowth at picomolar concentrations and shows efficacy in models of Parkinson's disease, ischemic stroke, nerve injury, and HIV-related neurotoxicity. Notably, its therapeutic actions are independent of the immunosuppressive effects associated with its parent compound, FK506, as it does not inhibit calcineurin. This guide presents the quantitative data supporting these claims, details the experimental protocols for key studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Efficacy of this compound

The neuroprotective and neurotrophic effects of this compound have been quantified in several key studies. The following tables summarize the dose-dependent efficacy of this compound in various experimental models.

Table 1: In Vitro Neurotrophic Activity of this compound

| Parameter | Model System | Concentration | Effect | Citation |

| Neurite Outgrowth | Chicken Sensory Ganglia | 1 pM | Significant enhancement of neurite outgrowth | [1] |

| EC50 for Neurite Outgrowth | Chicken Sensory Ganglia | 58 pM | 50% of maximal stimulation | [1] |

| Maximal Stimulation | Chicken Sensory Ganglia | 1-10 nM | Outgrowth comparable to maximal nerve growth factor | [1] |

| Ki for FKBP-12 Rotamase Inhibition | N/A | ~7.5 nM | Apparent affinity for FKBP-12 | [1] |

Table 2: Neuroprotective and Regenerative Effects of this compound in Parkinson's Disease Models

| Model | Animal | Treatment Paradigm | Dosage | Outcome | Citation |

| MPTP-induced Neurotoxicity | Mice | Concurrent with MPTP | 4 mg/kg | >2-fold increase in spared striatal TH-positive processes | [1] |

| MPTP-induced Neurotoxicity | Mice | Concurrent with MPTP | 20 mg/kg | 4- to 5-fold increased density of striatal TH-positive fibers | |

| 6-OHDA-induced Lesions | Rats | 1 hr, 1 week, or 1 month post-lesion | Not Specified | Pronounced increase in striatal TH-positive fiber density | |

| 6-OHDA-induced Lesions | Rats | Delayed treatment | Not Specified | Alleviation of rotational abnormality |

Table 3: Efficacy of this compound in Other Neurodegenerative Models

| Model | Animal | Treatment Paradigm | Dosage | Outcome | Citation |

| Sciatic Nerve Crush | Rats | Daily s.c. injections | 3 or 10 mg/kg | 7- to 8-fold higher myelin levels | |

| Parachloroamphetamine-induced Serotonin Fiber Loss | Not Specified | Not Specified | Not Specified | Protection and/or sprouting of serotonin-containing nerve fibers | |

| Transient Middle Cerebral Artery Occlusion (MCAO) | Rats | Post-occlusion | Not Specified | Greatly reduced infarct volume; Reduced number of caspase-3, caspase-8, and cytochrome c positive cells | |

| HIV Tat-induced Neurotoxicity | In vitro neuronal culture | Not Specified | Not Specified | Potent neuroprotective effects |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments cited in this guide.

In Vitro Neurite Outgrowth Assay

This protocol is based on the methodology used to assess the neurite-promoting effects of this compound on chicken sensory ganglia.

-

Ganglia Isolation and Culture: Dorsal root ganglia are dissected from chicken embryos and cultured in a suitable medium, such as DMEM.

-

Treatment: Increasing concentrations of this compound (e.g., from 1 pM to 10 nM) are added to the sensory neuronal cultures. A positive control, such as nerve growth factor (NGF), and a vehicle control are run in parallel.

-

Quantification: After a set incubation period (e.g., 48 hours), neurite outgrowth is quantified. This can be achieved by counting the number of neurites whose length is greater than the diameter of the explant.

MPTP Mouse Model of Parkinson's Disease

This in vivo model is used to evaluate the neuroprotective and neuro-regenerative effects of compounds on dopaminergic neurons.

-

Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.

-

MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce the destruction of dopaminergic neurons in the substantia nigra. A common regimen is multiple intraperitoneal injections (e.g., 20 mg/kg, 4 times at 2-hour intervals).

-

This compound Treatment:

-

Neuroprotection Paradigm: this compound is administered concurrently with MPTP.

-

Neuro-regeneration Paradigm: this compound administration is initiated at a set time point after the final MPTP injection (e.g., 24 hours to 1 month).

-

-

Endpoint Analysis:

-

Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to visualize and quantify the density of dopaminergic fibers in the striatum.

-

Neurochemical Analysis: Levels of dopamine and its metabolites are measured in the striatum using techniques like HPLC.

-

6-OHDA Rat Model of Parkinson's Disease

This model provides an alternative method for inducing dopaminergic neurodegeneration.

-

Animal Model: Sprague-Dawley or Wistar rats are typically used.

-

6-OHDA Administration: 6-hydroxydopamine (6-OHDA) is injected stereotaxically into the substantia nigra or the medial forebrain bundle to lesion the nigrostriatal pathway.

-

This compound Treatment: this compound is administered systemically (e.g., subcutaneously) at various time points before or after the 6-OHDA lesion.

-

Behavioral Assessment: Rotational behavior induced by apomorphine or amphetamine is quantified to assess the extent of the lesion and the functional recovery.

-

Histological Analysis: Similar to the MPTP model, TH immunohistochemistry is used to assess the integrity of the dopaminergic system.

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

This model is used to study the neuroprotective effects of compounds in the context of focal cerebral ischemia.

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Surgical Procedure: The middle cerebral artery is temporarily occluded, typically for 90 minutes, using an intraluminal filament. Reperfusion is then allowed by withdrawing the filament.

-

This compound Treatment: The compound is administered before, during, or after the ischemic event.

-

Infarct Volume Measurement: After a set reperfusion period (e.g., 24 hours), brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Immunohistochemistry: Brain sections can be stained for markers of apoptosis (e.g., caspase-3, caspase-8) and cell death pathways (e.g., cytochrome c) to assess the mechanism of neuroprotection.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are multifaceted and appear to be independent of calcineurin inhibition. The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed mechanism of this compound neuroprotection.

Caption: Workflow for in vivo Parkinson's disease model studies.

Caption: Experimental workflow for the MCAO stroke model.

Conclusion

This compound represents a promising class of non-immunosuppressive neurotrophic agents with significant potential for the treatment of a variety of neurodegenerative disorders. Its ability to promote neuronal survival and regeneration in preclinical models, coupled with a mechanism of action distinct from traditional immunosuppressants, warrants further investigation and development. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, offering a valuable resource for the scientific community to build upon these foundational studies.

References

GPI-1046: A Technical Guide to its Role in Neuroregeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1046 is a synthetic, non-immunosuppressive small molecule that has garnered significant interest for its potential neuroregenerative and neuroprotective properties. As a ligand for the FK506-binding protein (FKBP) family, particularly FKBP-12, this compound has demonstrated efficacy in a variety of preclinical models of neurological damage and neurodegenerative disease. This technical guide provides an in-depth overview of the core scientific findings related to this compound, focusing on its mechanism of action, key experimental data, and detailed methodological protocols. It aims to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neuroregeneration.

Introduction

The limited capacity of the central and peripheral nervous systems to regenerate following injury or disease presents a formidable challenge in modern medicine. Small molecule therapeutics that can promote neuronal survival and axonal growth represent a promising avenue for treatment. This compound emerged from research on immunosuppressant drugs like FK506, which, despite their potent neurotrophic effects, are limited by their systemic immunosuppression. This compound was designed to retain the neurotrophic properties while being devoid of immunosuppressive activity[1]. This document synthesizes the foundational research on this compound, presenting its effects on neurite outgrowth, nerve regeneration, and its potential in models of Parkinson's disease, while also acknowledging the conflicting evidence regarding its efficacy.

Mechanism of Action and Signaling Pathways

This compound is a lipophilic compound that readily crosses the blood-brain barrier[2]. Its primary molecular target is believed to be the FK506-binding protein 12 (FKBP-12), an intracellular receptor protein (immunophilin)[1]. However, there is evidence suggesting a higher affinity for other FKBPs, such as FKBP38[3]. The binding of this compound to FKBP is thought to initiate a cascade of downstream signaling events that contribute to its neurotrophic effects. Unlike FK506, the this compound-FKBP complex does not inhibit calcineurin, thereby avoiding immunosuppression[1].

While the precise signaling cascade is not fully elucidated, several potential pathways have been proposed based on experimental evidence. One hypothesized pathway involves the modulation of intracellular calcium levels and the activation of transcription factors like CREB (cAMP response element-binding protein), which is a known regulator of genes involved in neuronal survival and plasticity. Furthermore, studies have shown that this compound can upregulate the expression of presenilin-1, which in turn restores NMDA receptor function, suggesting a role in synaptic plasticity and neuronal function. In models of cerebral ischemia, this compound has been shown to inhibit the activation of apoptotic pathways by reducing the expression of caspase-8, cytochrome c, and caspase-3. The growth-associated protein 43 (GAP-43), a key protein in neurite extension and regeneration, is also implicated, as immunophilin ligands have been shown to affect its expression.

Below is a diagram illustrating a hypothesized signaling pathway for this compound-mediated neuroregeneration.

References

- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. Electrophysiological and histopathological effects of mesenchymal stem cells in treatment of experimental rat model of sciatic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of GPI-1046 to FKBP12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between the non-immunosuppressive ligand GPI-1046 and the FK506 binding protein 12 (FKBP12). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated molecular interactions and signaling pathways.

Introduction

FKBP12 is a ubiquitously expressed 12 kDa protein that belongs to the immunophilin family, possessing peptidyl-prolyl cis-trans isomerase (PPIase) activity. It is renowned as the primary intracellular receptor for the immunosuppressant drugs FK506 (tacrolimus) and rapamycin. The formation of the FKBP12-FK506 complex leads to the inhibition of calcineurin, a crucial step in T-cell activation. In contrast, this compound is a synthetic, non-immunosuppressive ligand designed to bind FKBP12 without interfering with the calcineurin pathway, thereby aiming to leverage the neurotrophic effects associated with FKBP12 modulation. Understanding the binding affinity of this compound to FKBP12 is critical for elucidating its mechanism of action and for the development of novel therapeutics targeting neurodegenerative diseases.

Quantitative Binding Affinity Data

The binding affinity of this compound to FKBP12 has been a subject of investigation, with some studies suggesting a weaker interaction compared to high-affinity ligands like FK506. The available quantitative data is summarized in the table below. It is important to note that some studies have reported negligible binding of this compound to FKBP12, indicating a degree of scientific debate on this topic.

| Ligand | Target | Binding Constant (Kd) | Method | Reference |

| This compound | FKBP12 | Micromolar range (estimated) | NMR Ligand Titration | Sich C, et al. Eur J Biochem. 2000.[1] |

Experimental Protocols

The primary method cited for determining the binding affinity of this compound to FKBP12 is Nuclear Magnetic Resonance (NMR) Ligand Titration.

Principle of NMR Ligand Titration

NMR spectroscopy is a powerful technique to study protein-ligand interactions at an atomic level. Chemical shift perturbation (CSP) is a common NMR method where the chemical shifts of the protein's backbone amide protons and nitrogen atoms (1H and 15N) are monitored upon the addition of a ligand. Changes in the chemical environment of amino acid residues in the binding pocket upon ligand binding cause perturbations in their corresponding peaks in the 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum. By titrating the protein with increasing concentrations of the ligand and tracking these chemical shift changes, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated.

Generalized Protocol for NMR Ligand Titration of this compound with FKBP12

-

Protein Expression and Purification:

-

Express 15N-labeled FKBP12 in a suitable bacterial expression system (e.g., E. coli BL21(DE3)).

-

Purify the labeled protein using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein) followed by size-exclusion chromatography to ensure high purity and proper folding.

-

Confirm protein identity and purity by SDS-PAGE and mass spectrometry.

-

-

Sample Preparation:

-

Prepare a stock solution of purified 15N-FKBP12 in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5 in 90% H2O/10% D2O). The final protein concentration for NMR experiments is typically in the range of 50-200 µM.

-

Prepare a concentrated stock solution of this compound in the same NMR buffer, ensuring the final concentration of any organic solvent (if used for initial solubilization) is minimal and does not affect the protein structure.

-

-

NMR Data Acquisition:

-

Acquire a reference 1H-15N HSQC spectrum of the 15N-FKBP12 sample in the absence of this compound.

-

Perform a stepwise titration by adding small aliquots of the this compound stock solution to the 15N-FKBP12 sample.

-

After each addition of this compound, allow the sample to equilibrate and then acquire a 1H-15N HSQC spectrum.

-

Continue the titration until no further significant chemical shift changes are observed, indicating saturation of the binding site.

-

-

Data Analysis:

-

Process and analyze the series of HSQC spectra using appropriate software (e.g., NMRPipe, Sparky).

-

For each assigned backbone amide resonance, calculate the weighted average chemical shift perturbation (CSP) at each titration point using the following equation: Δδ = √[ (ΔδH)2 + (α * ΔδN)2 ] where ΔδH and ΔδN are the changes in the 1H and 15N chemical shifts, respectively, and α is a scaling factor (typically around 0.15-0.2).

-

Plot the CSP values for significantly perturbed residues as a function of the molar ratio of [this compound]/[FKBP12].

-

Fit the resulting binding isotherms to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Visualizations

Experimental Workflow: NMR Titration

Caption: Workflow for determining the binding affinity of this compound to FKBP12 using NMR titration.

Signaling Pathway: Proposed Mechanism of Action for Non-Immuno-suppressive FKBP12 Ligands

The neurotrophic effects of non-immunosuppressive FKBP12 ligands like this compound are thought to be independent of calcineurin inhibition. A plausible mechanism involves the modulation of the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. In the absence of a ligand, FKBP12 binds to the Type I receptor of the TGF-β/BMP family, inhibiting its activation. The binding of this compound to FKBP12 is proposed to cause the dissociation of FKBP12 from the receptor, thereby relieving this inhibition and allowing for downstream signaling that can promote neuronal survival and growth.

Caption: Proposed signaling pathway for this compound via FKBP12 and TGF-β/BMP receptor activation.

References

The Discovery and Development of GPI-1046: A Technical Guide

Foreword: This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanistic understanding of GPI-1046, a novel non-immunosuppressive immunophilin ligand. It is intended for researchers, scientists, and drug development professionals interested in the fields of neuroprotection and neuroregeneration.

Introduction: The Dawn of Non-Immunosuppressive Neurotrophism

The discovery of the immunosuppressant drugs cyclosporin A and FK506, and their binding to intracellular proteins termed immunophilins (cyclophilin and FK506-binding proteins or FKBPs, respectively), opened new avenues in both immunology and neuroscience. While their immunosuppressive effects are mediated through the inhibition of calcineurin, a key phosphatase in T-cell activation, these molecules were also observed to possess neurotrophic properties, promoting neurite outgrowth and neuronal survival. This neurotrophic activity was found to be independent of calcineurin inhibition, paving the way for the development of non-immunosuppressive ligands that could harness these beneficial neuronal effects without the systemic side effects of immunosuppression. This compound emerged from this research as a potent, orally active, small-molecule ligand of FKBP-12 with significant neurotrophic and neuroprotective activities in various preclinical models.

Discovery and Initial Characterization

This compound, chemically known as 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, was designed as a non-immunosuppressive analog of the FKBP-12 ligand FK506.[1] Its discovery was a result of a focused effort to dissociate the neurotrophic and immunosuppressive activities of immunophilin ligands.

Binding to FKBP-12

This compound was shown to bind to FKBP-12, an abundant immunophilin in the brain.[1] The binding affinity of this compound for FKBP-12 was determined through various assays, including the inhibition of the peptidyl-prolyl cis-trans isomerase (rotamase) activity of FKBP-12.

| Parameter | Value | Reference |

| Ki for FKBP-12 rotamase inhibition | ~7.5 nM | [1] |

Lack of Immunosuppressive Activity

A key feature of this compound is its inability to suppress the immune system. In T-cell proliferation assays, unlike FK506, this compound did not inhibit concanavalin A-stimulated proliferation of peripheral blood lymphocytes at concentrations up to 10 µM.[1] This lack of immunosuppressive activity is attributed to the inability of the this compound/FKBP-12 complex to bind to and inhibit calcineurin.

Preclinical Efficacy: In Vitro and In Vivo Studies

This compound has demonstrated significant neurotrophic and neuroprotective effects in a variety of preclinical models, ranging from cell culture to animal models of neurodegenerative diseases and nerve injury.

In Vitro Neurite Outgrowth

One of the most striking in vitro effects of this compound is its potent stimulation of neurite outgrowth from sensory neurons. In cultures of chick dorsal root ganglia (DRG), this compound promoted neurite extension at picomolar concentrations, with a maximal effect comparable to that of nerve growth factor (NGF).[1]

| Parameter | Value | Reference |

| EC50 for Neurite Outgrowth (Chick DRG) | 58 pM | |

| Concentration for significant enhancement | 1 pM | |

| Concentration for maximal stimulation | 1-10 nM |

In Vivo Neuroprotection and Neuroregeneration

This compound has been extensively studied in rodent models of Parkinson's disease, where it has shown both neuroprotective and neuroregenerative effects on dopaminergic neurons.

-

6-Hydroxydopamine (6-OHDA) Model (Rats): In rats with unilateral 6-OHDA lesions of the substantia nigra, this compound treatment led to a significant recovery of dopaminergic function. This was evidenced by a reduction in apomorphine-induced rotational behavior and an increase in the density of tyrosine hydroxylase (TH)-positive fibers in the striatum. Notably, this compound was effective even when administered up to one month after the initial lesion, suggesting a regenerative rather than purely protective effect.

| Animal Model | Treatment Paradigm | Outcome Measure | Result | Reference |

| 6-OHDA lesioned rats | This compound (10 mg/kg, s.c.) for 5 days, starting 1 hr, 1 week, or 1 month post-lesion | Striatal TH-positive fiber density | Pronounced increase compared to vehicle | |

| 6-OHDA lesioned rats | This compound treatment | Apomorphine-induced rotational behavior | Significant reduction |

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model (Mice): In mice treated with the neurotoxin MPTP, which selectively destroys dopaminergic neurons, concurrent administration of this compound offered significant protection. When administered after the neurotoxic insult, this compound promoted the sprouting of remaining dopaminergic fibers, leading to a partial restoration of striatal dopamine levels.

| Animal Model | Treatment Paradigm | Outcome Measure | Result | Reference |

| MPTP-treated mice | Concurrent this compound (4 mg/kg) | Spared striatal TH-positive processes | More than double compared to MPTP/vehicle | |

| MPTP-treated mice | Post-MPTP this compound (20 mg/kg) | Striatal innervation density | 2- to 3-fold higher than untreated MPTP/vehicle controls |

In a rat model of sciatic nerve crush injury, daily administration of this compound demonstrated a significant enhancement of axonal regeneration and remyelination.

| Animal Model | Treatment | Outcome Measure | Result (at 18 days post-injury) | Reference |

| Sciatic nerve crush (rat) | This compound (3 mg/kg, s.c. daily) | Axonal Diameter | Increased vs. vehicle | |

| Axonal Cross-sectional Area | Increased vs. vehicle | |||

| Myelination (Myelin Basic Protein) | 7- to 8-fold higher vs. vehicle | |||

| Sciatic nerve crush (rat) | This compound (10 mg/kg, s.c. daily) | Axonal Diameter | Increased vs. vehicle | |

| Axonal Cross-sectional Area | Increased vs. vehicle | |||

| Myelination (Myelin Basic Protein) | Increased vs. vehicle |

This compound has also shown neuroprotective effects in an in vitro model of HIV-associated neurodegeneration. It was found to protect neurons from the toxicity induced by the HIV-1 Tat protein.

Mechanism of Action: A Multifaceted Approach

The precise molecular mechanisms underlying the neurotrophic effects of this compound are not fully elucidated but are believed to be multifactorial and independent of calcineurin inhibition.

Interaction with FKBP-12

While initial studies suggested that binding to FKBP-12 was crucial for its activity, some later reports have questioned the strength of this interaction and its direct role in neurotrophism. The neurotrophic potency of this compound (in the picomolar range) is significantly greater than its affinity for FKBP-12 (in the nanomolar range), suggesting that either only a small fraction of FKBP-12 needs to be occupied, or that other mechanisms are at play.

Modulation of Intracellular Signaling Pathways

Several signaling pathways have been implicated in the neuroprotective and neuroregenerative actions of this compound.

-

Glutathione Synthesis: this compound has been shown to increase the levels of intracellular glutathione (GSH), a major antioxidant, by activating its synthesis. This enhancement of the cellular antioxidant defense system may contribute to its neuroprotective effects against oxidative stress-induced neuronal damage.

-

Presenilin-1 and NMDA Receptor Function: In a 6-OHDA rat model, this compound treatment was found to upregulate the expression of presenilin-1 (PS-1) mRNA and protein. This was associated with the restoration of N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission, which is impaired by the dopaminergic lesion. This suggests that this compound may improve neuronal function by modulating synaptic plasticity.

Development and Clinical Status

Despite the promising preclinical data in rodent models, the development of this compound for major neurodegenerative disorders like Parkinson's disease encountered significant hurdles. A key study in an MPTP-induced primate model of Parkinson's disease failed to demonstrate any neuroregenerative or functional benefits of this compound. This discrepancy between rodent and primate studies highlighted potential species-specific differences in the drug's efficacy and ultimately halted its clinical development for this indication. Information on formal clinical trials in humans for Parkinson's disease is limited, suggesting that the program did not advance to late-stage clinical studies.

Experimental Protocols

In Vitro Neurite Outgrowth Assay (Chick Dorsal Root Ganglia)

References

The Non-Immunosuppressive Immunophilin Ligand GPI-1046 and its Impact on Neurotrophic Factor Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1046, a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP12), has garnered attention for its potential neurotrophic and neuroprotective properties. This technical guide synthesizes the available scientific literature on the effects of this compound on the expression of key neurotrophic factors, namely Glial Cell Line-Derived Neurotrophic Factor (GDNF), Brain-Derived Neurotrophic Factor (BDNF), and Nerve Growth Factor (NGF). While evidence suggests a significant role for this compound in modulating neurotrophic factor levels, particularly GDNF, the broader efficacy and precise molecular mechanisms remain areas of active investigation. This document provides a comprehensive summary of quantitative data, detailed experimental protocols from relevant studies, and visual representations of the proposed signaling pathways to facilitate further research and development in this field.

Introduction

Neurotrophic factors are a family of proteins essential for the survival, development, and function of neurons. Their therapeutic potential in neurodegenerative diseases has been a major focus of drug discovery. However, the clinical application of protein-based neurotrophic factors is hampered by challenges such as poor bioavailability and blood-brain barrier penetration. Small molecules that can upregulate the endogenous production of these factors, such as this compound, represent a promising alternative therapeutic strategy. This compound is a derivative of the immunosuppressant drug FK506 (tacrolimus) but lacks its immunosuppressive activity, making it a more targeted candidate for neurological applications. This guide delves into the core data surrounding this compound's influence on neurotrophic factor expression.

Quantitative Data on Neurotrophic Factor Expression

The primary evidence for this compound's effect on neurotrophic factor expression comes from a study by Tanaka et al. (2003), which demonstrated a significant increase in GDNF content in the substantia nigra of mice following treatment with this compound[1][2]. While the full text of this pivotal study is not widely available, the abstract provides the key finding. To offer a more complete picture, the following table summarizes the available quantitative data and highlights areas where further research is needed.

| Neurotrophic Factor | Experimental Model | Brain Region | Treatment Details | Observed Effect | Reference |

| GDNF | ICR Mice | Substantia Nigra | This compound (dosage and duration not specified in abstract) | Significant Increase | Tanaka et al., 2003[1][2] |

| BDNF | ICR Mice | Striatum | FK506 (immunosuppressive analog) | Significant Increase | Tanaka et al., 2003[1] |

| BDNF | Not Reported | Not Reported | This compound | No direct studies found | - |

| NGF | Not Reported | Not Reported | This compound | No direct studies found | - |

Note: The lack of publicly available, detailed quantitative data from the primary study on this compound and GDNF necessitates that these findings be interpreted with caution and underscores the need for further validation studies. The effect on BDNF is inferred from studies on the parent compound FK506.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. As the full methodology from the Tanaka et al. (2003) study is not accessible, this section provides a composite of standard protocols for key experiments cited in the literature on immunophilin ligands and neurotrophic factor measurement.

Animal Model and Drug Administration

-

Animal Model: Studies on immunophilin ligands have frequently utilized male ICR mice or other rodent models of neurodegeneration, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine).

-

Drug Administration: this compound is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common dosage for neuroprotective effects in rodent models is in the range of 10 mg/kg/day. The vehicle for dissolving this compound is often a mixture of DMSO and saline.

Tissue Collection and Preparation

-

Following the treatment period, animals are euthanized according to approved animal care protocols.

-

The brain is rapidly excised and placed on an ice-cold surface.

-

The substantia nigra and other regions of interest are dissected.

-

Tissue samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.

-

For protein analysis, the tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

The homogenate is then centrifuged at high speed to pellet cellular debris, and the supernatant containing the protein lysate is collected.

-

Protein concentration is determined using a standard assay such as the Bradford or BCA assay.

Measurement of Neurotrophic Factor Levels (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying protein levels in tissue lysates.

-

A 96-well microplate is coated with a capture antibody specific for the neurotrophic factor of interest (e.g., anti-GDNF antibody).

-

The plate is washed to remove unbound antibody.

-

The prepared tissue lysates and a series of known standards are added to the wells and incubated to allow the neurotrophic factor to bind to the capture antibody.

-

The plate is washed again, and a detection antibody, also specific for the neurotrophic factor and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

-

After another washing step, a substrate for the enzyme is added, which results in a color change.

-

The reaction is stopped, and the absorbance is read on a microplate reader at the appropriate wavelength.

-

The concentration of the neurotrophic factor in the samples is determined by comparing their absorbance values to the standard curve.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanism by which this compound upregulates neurotrophic factor expression is not fully elucidated but is thought to be independent of calcineurin inhibition, the pathway responsible for the immunosuppressive effects of FK506. The binding of this compound to FKBP12 is the initial step, which then likely triggers a cascade of intracellular signaling events.

Proposed Signaling Pathway for this compound-Induced Neurotrophic Factor Expression

The following diagram illustrates a plausible signaling pathway, integrating findings from studies on immunophilin ligands and neurotrophic factor regulation. It is hypothesized that this compound, by binding to FKBP12, may modulate the activity of downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are known to regulate the activity of transcription factors like CREB (cAMP response element-binding protein), which can, in turn, promote the transcription of neurotrophic factor genes.

Experimental Workflow for Investigating Signaling Pathways

To validate the proposed signaling pathways, a series of molecular biology experiments would be required. The following diagram outlines a typical experimental workflow.

Discussion and Future Directions

The available evidence, though limited, suggests that this compound can upregulate the expression of GDNF in the brain. This finding is significant as GDNF is a potent survival factor for dopaminergic neurons, which are progressively lost in Parkinson's disease. The non-immunosuppressive nature of this compound makes it an attractive candidate for long-term treatment of neurodegenerative disorders.

However, it is crucial to acknowledge the conflicting reports on the overall neuroprotective efficacy of this compound. Some studies have shown only marginal or no beneficial effects, particularly in primate models of Parkinson's disease. This discrepancy may be due to species-specific differences in metabolism or FKBP12 function, or variations in experimental design.

Future research should focus on:

-

Replication and Extension: Independent replication of the finding that this compound increases GDNF levels is essential. Dose-response and time-course studies are needed to understand the optimal treatment regimen.

-

Mechanism of Action: Elucidating the precise signaling pathway(s) by which this compound modulates neurotrophic factor expression is a priority. This will involve detailed investigation of the MAPK/ERK, PI3K/Akt, and other relevant pathways.

-

Broader Neurotrophic Profile: Investigating the effects of this compound on other neurotrophic factors, such as BDNF and NGF, will provide a more comprehensive understanding of its therapeutic potential.

-

Clinical Translation: Given the conflicting preclinical data, further studies in more translationally relevant models are warranted to determine the true potential of this compound as a therapeutic agent for human neurodegenerative diseases.

Conclusion

This compound holds promise as a small molecule that can modulate endogenous neurotrophic factor expression, particularly GDNF. This technical guide has summarized the key findings, provided a framework for experimental approaches, and highlighted the critical areas for future research. A more complete understanding of its mechanism of action and a clearer picture of its efficacy across different models are necessary to advance the development of this compound and similar compounds for the treatment of neurodegenerative diseases.

References

- 1. Activation of BMP Signaling by FKBP12 Ligands Synergizes with Inhibition of CXCR4 to Accelerate Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research and Preclinical Studies of GPI-1046

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1046 is a non-immunosuppressive immunophilin ligand that has garnered significant interest for its potential neurotrophic and neuroprotective properties. Unlike immunosuppressant immunophilin ligands such as FK506, this compound does not inhibit calcineurin, a key player in the immune response.[1] This distinction has positioned this compound as a promising therapeutic candidate for various neurodegenerative diseases, aiming to provide neuronal protection and regeneration without the adverse effects of immunosuppression. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, experimental protocols, and key quantitative findings from in vitro and in vivo studies.

Mechanism of Action

This compound exerts its effects primarily by binding to the FK506-binding protein 12 (FKBP-12), a ubiquitously expressed intracellular receptor.[1] While the immunosuppressive actions of drugs like FK506 stem from the formation of an FKBP-12-drug complex that subsequently inhibits calcineurin, this compound's interaction with FKBP-12 does not lead to calcineurin inhibition.[1] The precise downstream signaling cascade triggered by the this compound/FKBP-12 complex that mediates its neurotrophic effects is not fully elucidated but is thought to involve the modulation of intracellular signaling pathways that support neuronal survival and growth. Some studies suggest a potential link to the activation of growth factor signaling pathways.

Preclinical Studies: Data and Methodologies

In Vitro Studies: Neurite Outgrowth Assays

Early in vitro investigations focused on the ability of this compound to promote the extension of neurites, a fundamental process in neuronal development and regeneration.

Experimental Protocol: Dorsal Root Ganglion (DRG) Explant Culture

A common method to assess neurite outgrowth involves the use of dorsal root ganglion (DRG) explants. The following is a generalized protocol based on published studies:

-

Tissue Preparation: Dorsal root ganglia are dissected from chick or mouse embryos and placed in a culture dish.[2][3]

-

Culture Substrate: The DRGs are cultured on a supportive matrix, such as Matrigel, which is a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma.

-

Culture Medium: The explants are maintained in a defined culture medium, often Dulbecco's Modified Eagle Medium (DMEM), supplemented with nutrients.

-

Treatment: this compound is added to the culture medium at various concentrations. In some experiments, low concentrations of nerve growth factor (NGF) are also included to assess synergistic effects.

-

Incubation: The cultures are incubated for a defined period, typically 24-48 hours, to allow for neurite extension.

-

Analysis: Neurite outgrowth is visualized and quantified using microscopy. The length of the longest neurite or the total number and length of neurites extending from the ganglion are measured.

Quantitative Data: Neurite Outgrowth

| Assay System | Compound | Concentration | Effect |

| Adult Mouse DRG Explants in Matrigel | This compound | Dose-dependent | Potent stimulation of axon growth |

| Embryonic Chick DRG Explants | This compound | Various | Potent stimulation of axon outgrowth |

| Dissociated Embryonic DRG Neurons | This compound | Various | No effect |

| Chicken DRG Explants | This compound alone | Various | No stimulation of neurite outgrowth |

| Chicken DRG Explants | This compound + NGF (0.8 ng/mL) | Various | Stimulation of DRG neurite outgrowth |

Experimental Workflow: In Vitro Neurite Outgrowth Assay

Workflow for a typical in vitro neurite outgrowth assay.

In Vivo Studies: Models of Neurodegeneration

The neuroprotective and regenerative potential of this compound has been extensively evaluated in animal models of Parkinson's disease and peripheral nerve injury.

Two primary neurotoxin-based models are used to mimic the dopaminergic neurodegeneration characteristic of Parkinson's disease: the MPTP mouse model and the 6-OHDA rat model.

Experimental Protocol: MPTP Mouse Model

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

-

Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the mice, typically via intraperitoneal injections. A common regimen involves multiple injections over a single day or daily injections for several consecutive days.

-

This compound Treatment: this compound is administered to the mice, often via subcutaneous injection, either concurrently with MPTP to assess neuroprotection or after the MPTP-induced lesion is established to evaluate neuroregeneration.

-

Behavioral Analysis: Motor function is assessed using tests such as the rotarod test to measure balance and coordination.

-

Histological and Biochemical Analysis: After a set period, the animals are euthanized, and their brains are processed for analysis. This includes immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and high-performance liquid chromatography (HPLC) to quantify dopamine levels and its metabolites in the striatum.

Experimental Protocol: 6-OHDA Rat Model

-

Animal Model: Adult Sprague-Dawley or Wistar rats are typically used.

-

Neurotoxin Administration: 6-hydroxydopamine (6-OHDA) is unilaterally injected directly into the medial forebrain bundle (MFB) or the striatum using a stereotaxic apparatus. This creates a unilateral lesion, leading to characteristic rotational behavior.

-

This compound Treatment: this compound is administered systemically, usually via subcutaneous injections, at various time points relative to the 6-OHDA lesioning.

-

Behavioral Analysis: Rotational behavior is induced by administering dopamine agonists like apomorphine or amphetamine and quantified to assess the extent of the lesion and any functional recovery.

-

Histological and Biochemical Analysis: Brain tissue is analyzed for TH-positive neurons and dopamine levels, similar to the MPTP model.

Quantitative Data: Parkinson's Disease Models

| Model | Treatment Paradigm | This compound Dose | Outcome |

| MPTP Mouse Model | Concurrent with MPTP | 4 mg/kg | More than doubles the number of spared striatal TH-positive processes |

| MPTP Mouse Model | Post-MPTP | 4 mg/kg | Significantly enhances striatal innervation density |

| MPTP Mouse Model | Post-MPTP | 20 mg/kg | Maximal effects with 2- to 3-fold higher striatal innervation densities |

| 6-OHDA Rat Model | Not specified | 10 mg/kg/day for 5 days | Reduced duration of amphetamine-induced circling |

| 6-OHDA Rat Model | Delayed administration | 10 mg/kg/day for 2 weeks | No alteration in circling responses |

Logical Relationship: Neurotoxin Models of Parkinson's Disease

Logical flow of preclinical studies using neurotoxin models.

Experimental Protocol: Sciatic Nerve Crush

-

Animal Model: Adult rats are commonly used for this model.

-

Surgical Procedure: The sciatic nerve is exposed and crushed with fine forceps to create a reproducible injury.

-

This compound Treatment: this compound is administered daily following the nerve crush.

-

Functional and Morphological Analysis: After a recovery period, functional recovery can be assessed through electrophysiological measurements. Morphological analysis involves examining nerve sections to quantify the number and diameter of regenerating axons.

Quantitative Data: Sciatic Nerve Crush Model

| Parameter | Vehicle Control | This compound (10 mg/kg) |

| Myelination | Low | 7- to 8-fold higher than vehicle |

Signaling Pathway

The binding of this compound to FKBP-12 is the initiating event in its mechanism of action. Unlike FK506, this binding does not lead to the inhibition of calcineurin. The downstream signaling cascade is believed to promote neuronal survival and growth, potentially through the modulation of growth factor signaling pathways.

References

- 1. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The non-immunosuppressive immunophilin ligand this compound potently stimulates regenerating axon growth from adult mouse dorsal root ganglia cultured in Matrigel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound stimulates chicken dorsal root ganglion neurite outgrowth in the presence of nerve growth factor at low concentration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotrophic Agent GPI-1046: A Technical Guide to its Chemical Structure, Properties, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1046 is a synthetic, non-immunosuppressive small molecule that has garnered significant interest for its potent neurotrophic and neuroprotective properties. As an analog of the immunosuppressant tacrolimus (FK506), this compound was designed to retain the neuro-regenerative capacities of its parent compound while eliminating the immunosuppressive effects, making it a promising candidate for the treatment of neurodegenerative diseases and nerve injury. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound, detailed experimental protocols for its evaluation, and a summary of its known mechanisms of action.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-(pyridin-3-yl)propyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate, is a synthetic organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₈N₂O₄ | [1][2] |

| Molecular Weight | 360.45 g/mol | [1][2] |

| CAS Number | 186452-09-5 | |

| SMILES | C--INVALID-LINK--(OCCCC(C(N(C(C(C(C)(C)CC)=O)=O)CCC2)=O)C2)=O)[H] | |

| Solubility | ≥ 100 mg/mL in DMSO |

Pharmacological Properties and Mechanism of Action

This compound exerts its neurotrophic effects through multiple mechanisms, distinguishing it as a molecule with pleiotropic actions on the nervous system. While initially thought to act primarily through binding to the immunophilin FKBP-12, this interaction is debated, with some studies suggesting its neurotrophic potency is far greater than its affinity for this protein would suggest.

Key Pharmacological Characteristics:

-

Neurotrophic and Neuro-regenerative Effects: this compound has demonstrated potent neurotrophic activity, promoting neurite outgrowth from sensory neurons at picomolar concentrations. In vivo, it has been shown to stimulate the regeneration of lesioned sciatic nerve axons and enhance myelination.

-

Non-immunosuppressive: Unlike its parent compound FK506, this compound does not inhibit calcineurin and therefore lacks immunosuppressive activity, a significant advantage for long-term treatment of neurodegenerative disorders.

-

Upregulation of Glutamate Transporter 1 (GLT1): A primary mechanism of action for this compound is the upregulation of the glial glutamate transporter GLT1 in the prefrontal cortex and nucleus accumbens. This action enhances the clearance of extracellular glutamate, thereby reducing excitotoxicity and conferring neuroprotection.

-

Modulation of Neurotrophic Factors: Studies have shown that this compound can increase the content of glial cell line-derived neurotrophic factor (GDNF) in the substantia nigra, suggesting that its neurotrophic effects may be mediated in part by the activation of endogenous neurotrophic factor signaling.

-

Neuroprotection in Disease Models: this compound has shown protective effects in various preclinical models, including rodent models of Parkinson's disease (MPTP and 6-OHDA induced neurotoxicity) and HIV-associated sensory neuropathy. However, it is noteworthy that neuroregenerative effects were not observed in an MPTP-primate model of Parkinson's disease.

Quantitative Pharmacological Data:

| Parameter | Value | Condition | Reference |

| Neurite Outgrowth EC₅₀ | 58 pM | Chicken sensory ganglia | |

| FKBP-12 Rotamase Inhibition Kᵢ | ~7.5 nM | In vitro | |

| Effective In Vivo Dose (Rodents) | 4 - 20 mg/kg | Various models |

Signaling Pathways

The neuroprotective and neurotrophic effects of this compound are mediated by complex signaling pathways. Below are graphical representations of the key pathways influenced by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro Neurite Outgrowth Assay (Chick Dorsal Root Ganglia)

This protocol is adapted from methodologies used to assess the neurotrophic potential of compounds on primary sensory neurons.

Workflow:

Methodology:

-

Dissection and Culture: Dorsal root ganglia (DRG) are dissected from E10 chick embryos and plated as explants on collagen-coated culture dishes.

-

Treatment: Cultures are treated with varying concentrations of this compound (e.g., 1 pM to 100 nM) or a vehicle control. A positive control, such as Nerve Growth Factor (NGF), is also included.

-

Incubation: The cultures are incubated for 24-48 hours to allow for neurite extension.

-

Fixation and Staining: Cultures are fixed with 4% paraformaldehyde and stained with a neuronal marker, such as an antibody against β-III tubulin, to visualize neurites.

-

Imaging and Quantification: Images of the DRG explants are captured using a microscope, and the extent of neurite outgrowth is quantified using image analysis software to measure parameters like the total neurite length or the area covered by neurites.

In Vivo Model of Parkinson's Disease (MPTP-induced Neurotoxicity in Mice)

This protocol describes the induction of dopaminergic neurodegeneration using MPTP and the assessment of the neuroprotective effects of this compound.

Methodology:

-

Animal Model: Adult male C57BL/6 mice are used.

-

MPTP Administration: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection (e.g., 20 mg/kg, 4 doses at 2-hour intervals) to induce nigrostriatal dopamine neuron degeneration.

-

This compound Treatment: this compound is administered to the animals (e.g., 4 mg/kg, s.c. or i.p.) either concurrently with MPTP, or before or after the MPTP challenge, depending on whether neuroprotection or neuro-regeneration is being assessed.

-